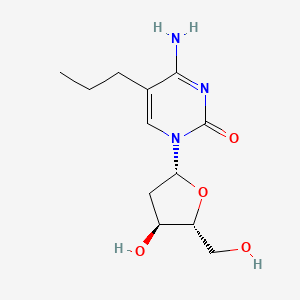

2'-Deoxy-5-propylcytidine

Description

Significance of Nucleoside Analogues in Chemical Biology Research

Nucleoside analogues, which are synthetic derivatives of natural nucleosides, are indispensable tools in the fields of chemical biology and medicinal chemistry. numberanalytics.com Their structural similarity to the natural building blocks of DNA and RNA allows them to be recognized and processed by cellular or viral enzymes. However, subtle modifications to the nucleobase or the sugar moiety can lead to profound changes in their biological activity. nih.gov This characteristic makes them invaluable for a multitude of applications.

In chemical biology, nucleoside analogues serve as sophisticated probes to investigate the intricate structure and function of nucleic acids. numberanalytics.com By incorporating these modified units into DNA or RNA, researchers can study various biological processes such as DNA replication, transcription, and repair. Furthermore, these analogues have been instrumental in the development of therapeutic agents, particularly antiviral and anticancer drugs. numberanalytics.comacademie-sciences.fr By interfering with viral or cancer cell replication, these compounds can selectively inhibit the proliferation of pathogens or malignant cells. Prominent examples of nucleoside analogue drugs include zidovudine (B1683550) for HIV treatment and gemcitabine (B846) for various cancers. numberanalytics.com The versatility of nucleoside analogues is further demonstrated by their use as diagnostic tools and research reagents, highlighting their central role in advancing our understanding of fundamental biological mechanisms. numberanalytics.com

Historical Development and Biological Relevance of 5-Substituted Pyrimidine (B1678525) Nucleosides

The modification of pyrimidine nucleosides at the C-5 position has been a focal point of research for decades, leading to the discovery of numerous compounds with significant biological properties. mostwiedzy.plrsc.org The rationale behind this focus lies in the fact that the C-5 position of the pyrimidine ring is amenable to chemical modification without drastically altering the molecule's ability to form Watson-Crick base pairs. oup.com This allows for the introduction of various functional groups that can modulate the compound's biological activity, stability, and bioavailability. mostwiedzy.pl

Overview of Aliphatic Modifications at the 5-Position of Deoxycytidine

The introduction of aliphatic groups at the 5-position of 2'-deoxycytidine (B1670253) has been a key strategy in the development of novel nucleoside analogues. These modifications can range from simple alkyl chains to more complex functionalized aliphatic moieties. oup.comoup.com The nature and size of the aliphatic substituent can significantly influence the biological properties of the resulting nucleoside. For instance, research has shown that even small alkyl groups can impact the interactions of the nucleoside with enzymes and other proteins. nih.gov

A study published in 2022 detailed the synthesis of a series of 5-alkyl- and 5-hydroxyalkyl-substituted 2'-deoxycytidine nucleotides, including those with ethyl and propyl groups. rsc.org The synthesis of the propyl-based nucleoside involved the Sonogashira reaction of 5-iodo-2'-deoxyuridine with propyne (B1212725) gas, followed by hydrogenation to yield 5-propyl-2'-deoxyuridine (B1209753), which was then converted to the corresponding cytidine (B196190) derivative. rsc.org Another approach involved the synthesis of 5-propyl-3ʹ,5ʹ-O-t-butyldimethylsilyl-2ʹ-deoxycytidine from 5-propyn-1-yl-3ʹ,5ʹ-t-butyldimethylsilyl-2ʹ-deoxycytidine through catalytic hydrogenation. rsc.org

Cytosine-5-methyltransferases have also been shown to catalyze the addition of exogenous aliphatic aldehydes to the C5 position of target cytosine residues in DNA, resulting in the formation of 5-α-hydroxyalkylcytosines. mpg.de This enzymatic reaction opens up possibilities for the sequence-specific derivatization of DNA with various aliphatic chains. mpg.de

Comparison with other 5-Modified Deoxycytidines (e.g., 5-vinyl, 5-iodo, 5-methyl)

The properties of 2'-Deoxy-5-propylcytidine can be better understood by comparing it to other 5-substituted deoxycytidine analogues.

5-Vinyl-2'-deoxycytidine (B1201900): This analogue has demonstrated significant antiviral activity, particularly against herpes simplex virus. nih.gov It is, however, prone to polymerization. nih.gov In contrast to the stable propyl group, the vinyl group introduces a reactive site.

5-Iodo-2'-deoxycytidine (B1674142): This halogenated nucleoside is a well-known antiviral agent. mdpi.com The iodine atom is a relatively large and electronegative substituent that can influence intermolecular interactions. mostwiedzy.pl The synthesis of 5-iodo-2'-deoxycytidine is a common starting point for the synthesis of other 5-substituted analogues through cross-coupling reactions. rsc.org

5-Methyl-2'-deoxycytidine: This is a naturally occurring modified nucleoside that plays a crucial role in epigenetic regulation. mpg.de The methyl group is the smallest alkyl substituent and its effect on DNA structure and protein recognition is well-studied. Compared to the propyl group, the methyl group is less bulky and has a smaller hydrophobic footprint.

The following table provides a comparative overview of these 5-modified deoxycytidines:

| Modification at 5-Position | Key Characteristics | Primary Biological Relevance |

| Propyl | Increased hydrophobicity and steric bulk compared to methyl. nih.govnih.gov | Potential for enhanced binding to specific enzymes, use as a biochemical probe. nih.gov |

| Vinyl | Contains a reactive double bond, prone to polymerization. nih.gov | Antiviral activity, particularly against herpes viruses. nih.gov |

| Iodo | Large, electronegative halogen substituent. mostwiedzy.pl | Antiviral agent, synthetic precursor for other analogues. rsc.orgmdpi.com |

| Methyl | Small, non-polar alkyl group, naturally occurring. mpg.de | Epigenetic regulation of gene expression. mpg.de |

Rationale for Investigating this compound

The investigation into this compound is driven by the desire to understand how a simple, yet distinct, aliphatic modification at the 5-position influences the molecule's behavior in biological systems.

Hypothesized Influence of the Propyl Moiety on Molecular Interactions

The introduction of a propyl group at the 5-position of deoxycytidine is hypothesized to significantly alter its molecular interactions. The propyl group is larger and more hydrophobic than the naturally occurring methyl group. This increased steric bulk and hydrophobicity can lead to several effects:

Enhanced Hydrophobic Interactions: The propyl chain can engage in more extensive van der Waals and hydrophobic interactions with amino acid residues in the active sites of enzymes, potentially leading to increased binding affinity and specificity. nih.gov Research on deoxycytidine kinase inhibitors has shown that substituting a hydrogen with a propyl moiety can dramatically increase potency, highlighting the favorable impact of this group in certain contexts. nih.gov

Altered DNA Duplex Stability: The presence of a bulky group in the major groove of the DNA double helix can influence its local structure and stability. Studies on other 5-alkylated pyrimidines have shown that these modifications can affect transcription efficiency. For instance, a 5-propyl modification on uridine (B1682114) had a modest stimulatory effect on transcription, while on cytidine, it moderately decreased efficiency. rsc.org

Modulation of Enzyme Activity: The propyl group could act as a steric hindrance, preventing certain enzymes from processing the modified nucleoside, or it could promote binding to other enzymes. This differential recognition is a key principle in the design of selective therapeutic agents. nih.gov

Potential as a Biochemical Probe or Mechanistic Study Tool

Given the unique properties conferred by the propyl group, this compound holds promise as a valuable tool for biochemical and mechanistic studies.

Probing Enzyme Active Sites: By incorporating this analogue into DNA or as a free nucleoside, researchers can probe the steric and hydrophobic constraints of enzyme active sites, such as those of DNA polymerases, methyltransferases, and kinases. oup.comnih.gov The ability of an enzyme to accommodate the propyl group can provide insights into its substrate specificity and mechanism of action.

Investigating DNA-Protein Interactions: The propyl group, positioned in the major groove of DNA, can serve as a reporter group to study how proteins recognize and bind to specific DNA sequences. Changes in protein binding affinity or conformation upon encountering the 5-propyl modification can be monitored to elucidate the principles of DNA recognition.

Tool for Mechanistic Studies: The stability of the propyl group makes it a suitable tool for long-term mechanistic studies where the modification needs to remain intact. This is in contrast to more reactive groups that might be altered during the course of an experiment. The use of such probes can help dissect complex biological pathways and mechanisms. hku.hk

Structure

3D Structure

Properties

CAS No. |

66270-33-5 |

|---|---|

Molecular Formula |

C12H19N3O4 |

Molecular Weight |

269.30 g/mol |

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-propylpyrimidin-2-one |

InChI |

InChI=1S/C12H19N3O4/c1-2-3-7-5-15(12(18)14-11(7)13)10-4-8(17)9(6-16)19-10/h5,8-10,16-17H,2-4,6H2,1H3,(H2,13,14,18)/t8-,9+,10+/m0/s1 |

InChI Key |

WEAUJIMRWXTPBB-IVZWLZJFSA-N |

Isomeric SMILES |

CCCC1=CN(C(=O)N=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CCCC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Structural and Conformational Analysis of 2 Deoxy 5 Propylcytidine

Solid-State Structural Elucidation

The solid-state structure of nucleosides is typically determined through single-crystal X-ray diffraction, a powerful technique that provides precise atomic coordinates. This data allows for a detailed analysis of the molecule's conformation, which is defined by several key torsional angles.

X-ray crystallography of analogous compounds, such as 5-methoxymethyl-2'-deoxycytidine, reveals that these molecules can crystallize with more than one independent molecule in the asymmetric unit, showcasing conformational flexibility. cdnsciencepub.com For instance, in the crystal structure of 5-methoxymethyl-2'-deoxycytidine, two distinct conformations, designated as molecule A and molecule B, were observed. cdnsciencepub.com This phenomenon is also seen in the crystal structure of 2'-deoxy-5-propynyluridine, which also displays two different conformations in the crystalline state. nih.gov This suggests that 2'-Deoxy-5-propylcytidine would likely exhibit similar conformational variability in its solid state.

The conformation of a nucleoside is largely described by the torsion angle of the glycosylic bond (χ) and the puckering of the deoxyribose sugar ring. The glycosylic bond torsion angle, χ, defines the orientation of the pyrimidine (B1678525) base relative to the sugar moiety. In the majority of nucleoside structures, an anti conformation is observed. For 5-methoxymethyl-2'-deoxycytidine, both independent molecules adopt an anti conformation, with χ angles of -146.3° for molecule A and -137.8° for molecule B. cdnsciencepub.com Similarly, the two conformers of 2'-deoxy-5-propynyluridine both exhibit an anti orientation, with χ values of -134.04° and -162.79°. nih.gov

The puckering of the furanose ring is another critical conformational parameter, typically described as either C2'-endo (S-type) or C3'-endo (N-type). In the case of 5-methoxymethyl-2'-deoxycytidine, the two molecules in the asymmetric unit display different sugar puckers: molecule A adopts a C3'-exo conformation, while molecule B is in a C2'-endo conformation. cdnsciencepub.com The conformers of 2'-deoxy-5-propynyluridine both exhibit an S-type (C2'-endo) sugar pucker. nih.gov These findings indicate that the sugar moiety of this compound is flexible and can likely adopt either of the two common puckering conformations.

| Compound | Molecule/Conformer | Glycosylic Torsion Angle (χ) | Sugar Pucker Conformation | Reference |

|---|---|---|---|---|

| 5-methoxymethyl-2'-deoxycytidine | A | -146.3° | C3'-exo | cdnsciencepub.com |

| B | -137.8° | C2'-endo | cdnsciencepub.com | |

| 2'-deoxy-5-propynyluridine | 1 | -134.04° | C2'-endo (S-type) | nih.gov |

| 2 | -162.79° | C2'-endo (S-type) | nih.gov |

The existence of multiple conformations within a single crystal, as seen with 5-methoxymethyl-2'-deoxycytidine and 2'-deoxy-5-propynyluridine, points to the presence of conformational isomers. cdnsciencepub.comnih.gov These isomers differ in their sugar pucker and/or the orientation of substituents. For 5-methoxymethyl-2'-deoxycytidine, the two conformers differ in the orientation of the methoxy (B1213986) group at the C5 position relative to the deoxyribose ring oxygen. cdnsciencepub.com This conformational flexibility suggests a low energy barrier between these different states, which could also lead to the formation of different polymorphic crystal forms under varying crystallization conditions. Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in nucleosides and can have significant implications for their physical properties.

Intermolecular Interactions in the Crystalline Lattice

The packing of molecules in a crystal is governed by a network of intermolecular interactions, including hydrogen bonds, stacking interactions, and van der Waals contacts.

Hydrogen bonds are the primary directional forces that determine the crystal packing of nucleosides. In the crystal structure of 2'-deoxy-5-propynyluridine, a three-dimensional network of intermolecular N-H···O and O-H···O hydrogen bonds is observed. nih.gov The exocyclic amino group and the hydroxyl groups of the sugar moiety of this compound would be expected to participate in a similar extensive hydrogen-bonding network, forming connections to adjacent molecules and creating a stable crystal lattice.

Solution-State Conformational Dynamics

The behavior of this compound in a solution environment, which mimics physiological conditions, is characterized by a dynamic interplay of different conformations.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for determining the three-dimensional structure and dynamic properties of nucleosides in solution. copernicus.orgsemanticscholar.org For this compound, NMR studies focus on several key conformational parameters: the puckering of the deoxyribose sugar ring, the orientation about the N-glycosidic bond (χ), and the conformation of the exocyclic 5'-CH₂OH group. nih.gov

The deoxyribose ring in nucleosides is not planar but exists in a rapid equilibrium between two primary puckered conformations: C3'-endo (North, N-type) and C2'-endo (South, S-type). soton.ac.uk The relative populations of these two states can be determined through the analysis of vicinal proton-proton coupling constants (³JH,H) from ¹H NMR spectra. semanticscholar.orgnih.gov For 5-substituted pyrimidine nucleosides, the nature of the substituent at the C5 position significantly influences this equilibrium. nih.gov Studies on related C5-amino-modified 2'-deoxyuridines have shown a consistent preference for the anti-conformation of the nucleobase relative to the sugar and a C2'-endo (South-type) sugar pucker. nih.gov While specific NMR data for this compound is not detailed in the provided results, the general trend for 5-alkyl pyrimidine nucleosides suggests a preference for the S-type conformation. soton.ac.uk

The orientation of the pyrimidine base with respect to the sugar ring is defined by the glycosidic torsion angle (χ). This can be either syn, where the base is positioned over the sugar ring, or anti, where it is directed away. For pyrimidine nucleosides, the anti conformation is generally favored. nih.gov Nuclear Overhauser Effect (NOE) measurements can confirm these spatial relationships. researchgate.net

A hypothetical data table summarizing typical ¹H NMR parameters used for conformational analysis of a 5-substituted deoxycytidine analog is presented below.

| Parameter | Description | Typical Value Range | Conformational Dependence |

| ³J(H1'-H2') | Coupling constant between H1' and H2' protons | 5.0 - 9.0 Hz | Sugar Pucker (S vs. N) |

| ³J(H3'-H4') | Coupling constant between H3' and H4' protons | 2.0 - 6.0 Hz | Sugar Pucker (S vs. N) |

| Σ1' (JH1'-H2' + JH1'-H2'') | Sum of H1' coupling constants | ~12 - 16 Hz | Sugar Pucker (S vs. N) |

| NOE (H6 to H2') | Nuclear Overhauser Effect | Present/Absent | Glycosidic Angle (anti vs. syn) |

| Table 1: Representative ¹H NMR Parameters for Conformational Analysis. This table illustrates the types of NMR data used to determine solution-state conformation. Actual values would need to be experimentally determined for this compound. |

Solvent interactions play a crucial role in the conformational stability and biological function of nucleoside analogs. Spectroscopic methods can probe these interactions by monitoring changes in the molecule's properties in different solvent environments. rsc.orgconicet.gov.ar For instance, UV-Vis spectroscopy can be used to study solvatochromic effects, where the wavelength of maximum absorbance shifts in response to solvent polarity. conicet.gov.ardu.ac.ir

While specific studies on this compound are not available in the search results, research on related 2'-C-alkylcytidines provides a relevant framework. acs.org The chemical reactivity of specific functional groups, such as a 2'-amino group in 2'-amino-2'-deoxycytidine (B150657), can be exploited to attach fluorescent dyes like rhodamine. oup.com The spectral properties of these dyes are often sensitive to their local environment, providing an indirect probe of solvent accessibility and interactions near the modification site. The pKa of functional groups, which can be determined by ¹³C-NMR spectroscopy, is also influenced by the surrounding solvent and intramolecular interactions, as demonstrated in the study of 2'-amino-2'-deoxycytidine derivatives where the pKa of the 2'-amino group was found to be approximately 6.2. oup.com This indicates that at physiological pH, this group would be partially protonated, affecting its interaction with solvents and potential binding partners.

Computational Chemistry and Molecular Modeling Studies

Computational methods provide powerful tools to complement experimental data, offering detailed insights into the structural and energetic properties of molecules like this compound at an atomic level. nih.gov

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. researchgate.netsamipubco.com DFT calculations can be employed to optimize the molecular geometry of this compound and to determine the relative stabilities of its different conformers (e.g., syn vs. anti, North vs. South sugar pucker). samipubco.comresearchgate.net

For example, in a study of related 5-substituted pyrimidine L-2'-deoxyribonucleosides, DFT calculations (at the B3LYP/6–31G(d,p) level) were used to show that an isomer in the anti orientation was more stable than its syn counterpart by 2.513 kcal/mol, a preference attributed to the formation of an intramolecular hydrogen bond. researchgate.netresearchgate.net Such calculations provide a theoretical basis for the conformational preferences observed experimentally. DFT can also be used to compute various electronic properties, such as the energies of frontier molecular orbitals (HOMO/LUMO) and natural population analysis, which are crucial for understanding a molecule's reactivity. researchgate.netsamipubco.com

| Parameter | Description | Illustrative Calculated Value (kcal/mol) | Implication |

| ΔE (syn vs. anti) | Relative energy difference between glycosidic conformers | 2.513 | Anti conformation is more stable |

| ΔE (N vs. S pucker) | Relative energy difference between sugar puckers | Varies | Predicts dominant sugar conformation |

| Table 2: Illustrative Energetic Data from DFT Calculations. The value is taken from a study on a related 5-substituted pyrimidine L-nucleoside and serves as an example of the data DFT can provide. researchgate.netresearchgate.net |

Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior, allowing for the exploration of the conformational landscape of a molecule in a simulated solvent environment over time. nih.govmdpi.com This method is particularly valuable for studying flexible molecules like nucleosides, revealing not only the stable conformational states but also the pathways and energetics of transitions between them. biorxiv.orgacs.org

MD simulations can be used to sample the various conformations of this compound, including the sugar pucker dynamics, glycosidic bond rotation, and the flexibility of the 5-propyl side chain. nih.govmdpi.com By analyzing the simulation trajectory, one can calculate the population distribution of different conformers, which can then be compared with experimental data from NMR. semanticscholar.org Furthermore, MD simulations explicitly model solute-solvent interactions, providing detailed information on the hydration shell around the nucleoside and the specific interactions, such as hydrogen bonds, that stabilize its structure. mdpi.com For related modified nucleosides, MD simulations have been used to rationalize the functional effects of mutations in enzymes acs.org and to understand how modifications impact the stability of DNA or RNA duplexes. nih.gov

Molecular and Cellular Interactions of 2 Deoxy 5 Propylcytidine

Interaction with Nucleic Acids

The substitution of the hydrogen atom at the C5 position of cytosine with a propyl group in 2'-Deoxy-5-propylcytidine introduces a bulky, hydrophobic moiety into the major groove of the DNA or RNA duplex. This modification has profound effects on the structure and stability of nucleic acid duplexes.

The triphosphate form of this compound (5-propyl-dCTP) is a potential substrate for DNA polymerases, which would allow for its site-specific incorporation into DNA strands. Studies on other C5-substituted 2'-deoxycytidine (B1670253) triphosphates have demonstrated that DNA polymerases can accommodate modifications at this position. For instance, 5-methyl-dCTP and 5-hydroxymethyl-dCTP are efficiently incorporated into DNA by various DNA polymerases nih.govnih.gov. The Q5 DNA polymerase, for example, incorporates both 5-methyl-dCTP and 5-hydroxymethyl-dCTP with an efficiency similar to that of the natural dCTP nih.gov. Furthermore, T7 DNA polymerase has been shown to be a substrate for 5-substituted 2'-deoxycytidine 5'-(α-P-borano)triphosphates, including those with methyl and ethyl groups at the C5 position researchgate.net. This suggests that the enzymatic machinery for DNA synthesis is tolerant of alkyl substitutions at the C5 position of cytosine.

Similarly, RNA polymerases can incorporate nucleotides with modifications at the 5-position of the pyrimidine (B1678525) base. For example, T7 RNA polymerase can utilize UTP derivatives with various hydrophobic modifications at the 5-position nih.gov. This indicates that 5-propyl-CTP could potentially be a substrate for RNA polymerases, enabling the site-specific incorporation of this compound into RNA molecules. However, direct experimental evidence confirming the efficient and site-specific incorporation of this compound into either DNA or RNA by their respective polymerases is not yet available in the reviewed literature.

The fundamental Watson-Crick base pairing between cytosine and guanine is mediated by three hydrogen bonds kisti.re.kr. The introduction of a substituent at the C5 position of cytosine does not directly interfere with the hydrogen-bonding face of the nucleobase. Therefore, it is expected that this compound will maintain its base pairing specificity with guanine.

Table 1: Comparison of C5-Substituent Effects on Guanine-Cytosine Base Pairing

| C5-Substituent | Expected Impact on Hydrogen Bonding with Guanine | Reference (for 5-methylcytosine) |

| Hydrogen (Cytosine) | Standard three hydrogen bonds | kisti.re.kr |

| Methyl (5-Methylcytosine) | Enhanced hydrogen bonding strength | researchgate.net |

| Propyl (this compound) | Potentially enhanced hydrogen bonding strength (inferred) | N/A |

This table is based on inferred effects for the propyl group, drawing parallels from the known effects of the methyl group.

The introduction of a 5-propyl group into a DNA or RNA duplex is anticipated to have a stabilizing effect. Studies on various 5-substituted pyrimidines have consistently shown an increase in the thermal stability of nucleic acid duplexes. This stabilization is attributed to favorable van der Waals interactions and increased base stacking between the C5-substituent and adjacent bases within the major groove. For instance, the presence of a methyl group in 5-methylcytosine increases the stability of DNA duplexes frontiersin.org.

The geometry of the DNA/RNA helix can also be influenced by C5 modifications. Circular dichroism (CD) spectroscopy is a powerful technique to study the secondary structures of nucleic acids nih.govsemanticscholar.org. Different helical conformations, such as A-form, B-form, and Z-form DNA, exhibit distinct CD spectra nih.gov. While there are no specific CD studies on DNA containing 5-propylcytidine, modifications at the C5 position can induce local conformational changes. For example, 5-formylcytosine has been reported to cause modest local differences at the modification sites without altering the global DNA structure nih.gov. It is plausible that the bulky propyl group could induce some local perturbations in the helix geometry.

Beyond the local effects on duplex stability and geometry, modifications like 5-propylcytidine could potentially influence more complex DNA and RNA secondary and tertiary structures. The formation of non-canonical structures such as hairpins, loops, and quadruplexes is sensitive to the chemical nature of the constituent nucleotides nih.gov. While there is no direct evidence regarding the effect of this compound on these structures, any modification that alters duplex stability and local conformation could indirectly impact the folding and stability of more complex nucleic acid architectures.

Interaction with Nucleic Acid Processing Enzymes

The ability of a modified nucleotide to be utilized by DNA polymerases is a critical determinant of its biological potential. For this compound to be incorporated into DNA, its triphosphate form, this compound-5'-triphosphate (5-propyl-dCTP), must be accepted as a substrate by a DNA polymerase.

Studies on a variety of C-5 substituted pyrimidine analogs have shown that many DNA polymerases can accommodate modifications at this position, as it does not directly interfere with Watson-Crick base pairing. The efficiency of incorporation, however, depends heavily on the specific polymerase, the size and nature of the C-5 substituent, and the local sequence context. nih.gov For instance, analogs of 2'-deoxycytidine-5'-triphosphate with C-5 alkyl groups have been evaluated as substrates for DNA polymerases. A study involving a closely related analog, 5-ethyl-dCTP (as part of a boranophosphate derivative), demonstrated that it was successfully incorporated by T7 DNA polymerase with an efficiency similar to that of the natural dCTP. nih.govresearchgate.net This suggests that family A and B polymerases can tolerate small alkyl groups at this position. While direct kinetic data for 5-propyl-dCTP is not extensively documented, the successful incorporation of the ethyl analog implies that the slightly larger propyl group may also serve as a substrate for certain DNA polymerases, although potentially with reduced efficiency. The generation of full-length PCR products using various C-5 modified dCTPs has been shown to be highly dependent on the specific DNA polymerase used, with enzymes like Taq, Tth, and KOD polymerases showing different levels of tolerance. nih.gov

There is currently no significant evidence in the reviewed literature to suggest that this compound or its triphosphate form acts as a potent inhibitor of DNA polymerases. Its primary interaction appears to be as a potential substrate.

Once incorporated into a DNA template, modified bases can affect the process of transcription. The C-5 position of pyrimidines resides in the major groove of the DNA double helix, a key interface for recognition by the transcriptional machinery, including RNA polymerases. While direct studies on the transcriptional consequences of 5-propylcytidine in a DNA template are limited, research on other C-5 modifications provides critical insights.

For example, it has been demonstrated that the presence of deoxyuridine (which lacks the C-5 methyl group of thymine) in a DNA template can inhibit promoter binding and transcription by both T7 RNA polymerase and human RNA polymerase II. nih.gov Conversely, more complex oxidative modifications at the C-5 position of cytosine, such as 5-carboxylcytosine (5caC), are recognized by a specific loop in RNA polymerase II, leading to a positional shift of the incoming nucleotide and compromising nucleotide addition, thereby retarding transcriptional elongation. nih.gov

Given these findings, the presence of a bulky, non-polar propyl group at the C-5 position of cytosine would be expected to influence transcription. The propyl group could act as a steric impediment to the smooth passage of the RNA polymerase along the DNA template, potentially causing pausing, stalling, or even dissociation of the transcriptional machinery. The extent of this effect would likely depend on the specific RNA polymerase and the sequence context surrounding the modification.

Nucleases are enzymes that degrade nucleic acids by cleaving phosphodiester bonds. The susceptibility of DNA to these enzymes can be altered by base modifications. Research indicates that modifications at the C-5 position of pyrimidines can confer resistance to certain nucleases, particularly exonucleases.

Studies involving 5-substituted dCTP analogs have shown that increasing the size of the alkyl group at the C-5 position enhances resistance to digestion by Exonuclease III. nih.govresearchgate.net In these experiments, DNA containing a 5-ethyl modification was more resistant than DNA with a 5-methyl modification, which in turn was more resistant than unmodified DNA. nih.govresearchgate.net This trend strongly suggests that the presence of a 5-propyl group would confer a similar or even greater level of resistance to 3'→5' exonucleolytic degradation. This protective effect is likely due to steric hindrance, where the bulky alkyl group in the major groove interferes with the binding or processivity of the nuclease.

| C-5 Substituent on dCTPαB Analog | Relative Resistance to Exonuclease III |

|---|---|

| -H (Unmodified) | Baseline susceptibility |

| -CH3 (Methyl) | Enhanced resistance nih.govresearchgate.net |

| -CH2CH3 (Ethyl) | Markedly enhanced resistance (greater than methyl) nih.govresearchgate.net |

| -CH2CH2CH3 (Propyl) | Predicted to have markedly enhanced resistance |

Similarly, many restriction endonucleases, which recognize specific DNA sequences, can be blocked by base modifications within their recognition sites. The presence of bulky groups at the C-5 position has been shown to render DNA resistant to cleavage by a wide range of restriction enzymes. nih.govnih.gov

Probing Protein-Nucleic Acid Recognition

The specific recognition of DNA sequences by proteins is fundamental to the regulation of gene expression and other essential cellular processes. This recognition often involves intricate contacts between amino acid side chains and the functional groups of the DNA bases, primarily within the major groove. Modified nucleotides can be powerful chemical probes to dissect these interactions.

This compound is well-suited for use as a steric probe to investigate the spatial constraints of a protein's DNA-binding domain. The propyl group is a relatively bulky, non-polar moiety that projects directly into the major groove of the DNA helix. By systematically substituting this compound for deoxycytidine at specific positions within a protein's known or putative binding site, researchers can assess the importance of close protein contact in that region.

The experimental approach typically involves synthesizing two versions of a DNA oligonucleotide duplex: one containing the natural sequence and another with one or more 5-propyl-dC substitutions. The binding affinity of the target protein to each of these probes is then compared using techniques such as Electrophoretic Mobility Shift Assays (EMSA), surface plasmon resonance (SPR), or fluorescence polarization.

No Change in Binding: If the protein binds to the propyl-modified DNA with an affinity similar to that of the unmodified DNA, it suggests that the protein does not make critical contacts in the immediate vicinity of that C-5 position.

Reduced or Abolished Binding: If the presence of the propyl group significantly weakens or prevents protein binding, it provides strong evidence that the protein's binding domain makes intimate contact with the DNA in that specific location and that the bulky group sterically clashes with the protein.

This approach allows for a high-resolution mapping of the steric boundaries of a protein-DNA interface, providing valuable information about the architecture and mechanism of recognition.

Allosteric Modulation of Enzyme Activity by Incorporated Analogues

The incorporation of nucleoside analogues, such as this compound, into DNA can introduce subtle yet significant alterations to the local and global structure of the DNA duplex. These structural perturbations can, in turn, allosterically modulate the activity of enzymes that interact with the modified DNA. Allosteric regulation refers to the process by which the binding of a molecule at one site on a protein influences the activity at a distant site. In the context of DNA-modifying enzymes, the incorporated analogue does not need to be at the active site to exert its influence; instead, it can induce conformational changes that propagate through the DNA structure and affect the enzyme's binding or catalytic efficiency.

The C5 position of pyrimidines, where the propyl group is attached in this compound, is located in the major groove of the DNA double helix. Modifications at this position are known to influence interactions with DNA-binding proteins. While direct studies on the allosteric modulation of enzyme activity by this compound are limited, research on other 5-alkylcytosine analogues provides valuable insights into the potential mechanisms.

One key enzyme family that is sensitive to modifications in the major groove is the DNA methyltransferases (DNMTs). These enzymes are responsible for establishing and maintaining DNA methylation patterns, which are crucial for gene regulation. A study investigating the effect of C5-alkylcytosine analogues on the activity of human DNA methyltransferase 1 (DNMT1) found that the ability of these analogues to guide cytosine methylation decreased as the length and rigidity of the alkyl chain increased. Specifically, the efficiency followed the trend of methyl > ethyl > propyl ≈ vinyl rsc.org.

Molecular modeling in the same study suggested that the reduced activity with longer alkyl chains, such as the propyl group, is due to a distorted geometry of the DNA-protein complex rsc.org. This distortion, induced by the bulkier propyl group, can be considered a form of allosteric modulation. The altered DNA conformation likely affects the optimal positioning of the enzyme's catalytic domain, thereby reducing its methyltransferase activity. This principle can be extrapolated to other enzymes that scan the major groove of DNA, such as restriction enzymes and some transcription factors.

The following table summarizes the observed effects of C5-alkylcytosine analogues on the activity of a key DNA-modifying enzyme, providing a basis for understanding the potential allosteric impact of this compound.

| Analogue | Enzyme | Observed Effect on Enzyme Activity | Proposed Allosteric Mechanism |

| 5-Methylcytosine | Human DNMT1 | Efficiently guides methylation | Optimal geometry of the DNA-protein complex |

| 5-Ethylcytosine | Human DNMT1 | Reduced ability to guide methylation compared to 5-methylcytosine | Minor distortion of the DNA-protein complex geometry |

| 5-Propylcytosine | Human DNMT1 | Significantly reduced ability to guide methylation, similar to 5-vinylcytosine rsc.org | Substantial distortion of the DNA-protein complex geometry, hindering catalytic activity rsc.org |

Enzymatic Recognition and Metabolism of 2 Deoxy 5 Propylcytidine

Substrate Specificity for Nucleoside Kinases

The phosphorylation of 2'-Deoxy-5-propylcytidine is a critical activation step, converting the nucleoside into its monophosphate form. This conversion is primarily catalyzed by deoxycytidine kinase (dCK).

This compound has been identified as a substrate for deoxycytidine kinase (dCK). The synthesis of its 5'-O-triphosphate form confirms that it undergoes phosphorylation, a necessary step for its potential incorporation into DNA or other metabolic processes. nih.gov

While this compound is a substrate for dCK, the efficiency of its phosphorylation is generally lower than that of the natural substrate, deoxycytidine. Studies on various 5-substituted 2'-deoxycytidine (B1670253) analogues have shown that modifications at the 5-position can influence the rate of phosphorylation. For instance, while 5-ethyl-2'-deoxyuridine can be a potential epigenetic regulator, the larger propyl group in this compound may present steric challenges within the active site of dCK, leading to a reduced phosphorylation rate compared to deoxycytidine. nih.gov

Table 1: Comparative Phosphorylation by Deoxycytidine Kinase (dCK) Note: Specific kinetic values (Km and Vmax) for this compound are not readily available in the reviewed literature. The table provides a qualitative comparison based on general findings for 5-substituted pyrimidine (B1678525) nucleosides.

| Substrate | Relative Phosphorylation Efficiency by dCK |

| Deoxycytidine | High |

| This compound | Moderate to Low |

| 5-Halogenated Deoxycytidines | Variable (e.g., 5-Fluoro-dC is a good substrate) |

Interaction with Deaminases

Deamination, the removal of an amine group, is another significant metabolic pathway for this compound. This process is catalyzed by cytidine (B196190) deaminases and deoxycytidine deaminases.

Research on 5-substituted cytidine derivatives indicates their susceptibility to deamination. For example, human APOBEC3A, a member of the cytidine deaminase family, has been shown to deaminate 5-methylcytidine (B43896) and other small 5-substituted cytidines, such as 5-bromocytidine. nih.gov This suggests that this compound is also a likely substrate for deaminases, which would convert it to its corresponding uridine (B1682114) derivative.

The enzymatic deamination of this compound is expected to yield 2'-Deoxy-5-propyluridine. This conversion is a critical step in the metabolic pathway of the compound and can significantly alter its biological activity. The formation of the uridine analogue is a common metabolic fate for cytidine analogues that are recognized by deaminases.

The rate and extent of deamination can be influenced by the nature of the substituent at the 5-position. Studies on the hydrolysis and deamination of 5-substituted cytidines have shown that electron-withdrawing groups, such as halogens, can facilitate hydrolysis to a greater extent than deamination. researchgate.netnih.gov In contrast, an alkyl group like the propyl group in this compound is electron-donating. While direct comparative kinetic data for the deamination of this compound versus 5-halogenated deoxycytidines is not extensively detailed in the available literature, the electronic properties of the substituent at the 5-position are a key determinant of the reaction kinetics. It has been noted that human APOBEC3A can accommodate and deaminate 5-bromocytidine, indicating that the enzyme's active site can tolerate substitutions at this position. nih.gov

Recognition by DNA Repair Enzymes

The persistence of modified bases such as this compound within the genome is largely dependent on the efficiency of the cell's DNA repair machinery. A primary pathway for the removal of modified bases is the base excision repair (BER) pathway, which is initiated by DNA glycosylases that recognize and excise the damaged base.

Assessment as a Substrate for DNA Glycosylases (e.g., Endonuclease III, FPG)

DNA glycosylases exhibit a high degree of specificity for the types of base lesions they recognize. Endonuclease III (also known as Nth) primarily recognizes oxidized and reduced pyrimidines, such as thymine (B56734) glycol and 5,6-dihydrothymine. Formamidopyrimidine-DNA glycosylase (FPG), on the other hand, predominantly recognizes oxidized purines like 8-oxoguanine, although it can also excise some oxidized pyrimidines such as 5-hydroxycytosine.

Currently, there is a lack of specific research in the available scientific literature assessing this compound as a direct substrate for Endonuclease III or FPG. The substrate specificity of these enzymes is well-documented for a variety of lesions, but C5-alkylated cytosines have not been reported as primary targets. For instance, Uracil-DNA glycosylase (UNG), another key DNA glycosylase, is known to discriminate against C5-substituted pyrimidines like thymine, a process involving a tyrosine residue that sterically hinders modifications at this position. This suggests that DNA glycosylases can be highly sensitive to substitutions at the C5 position of the pyrimidine ring.

While direct evidence is absent, the repair of other C5-modified pyrimidines can offer some insights. For example, O6-Alkylguanine DNA alkyltransferases (AGTs) have been shown to repair O4-alkyl-pyrimidines, and the nature of the C5-substituent (e.g., methyl vs. hydrogen or fluorine) can influence the repair efficiency by different AGT homologues. This indicates that cellular repair systems can interact with C5-modified pyrimidines, although the specific enzymes responsible for a C5-propyl modification have not been identified.

Interactive Data Table: Known Substrates of Endonuclease III and FPG

| Enzyme | Primary Substrate Class | Specific Examples of Recognized Bases |

| Endonuclease III (Nth) | Oxidized/Reduced Pyrimidines | Thymine glycol, 5,6-Dihydrothymine, 5-Hydroxycytosine |

| FPG (MutM) | Oxidized Purines | 8-oxoguanine, Fapy-guanine, Fapy-adenine, 5-hydroxycytosine |

This table is based on established knowledge of these enzymes and does not include this compound due to a lack of available data.

Mechanisms of Excision and Repair Pathways Initiated by the Modified Base

In the absence of recognition by specific DNA glycosylases like Endonuclease III or FPG, the cell may employ other DNA repair pathways to deal with lesions like this compound. The nucleotide excision repair (NER) pathway, for instance, recognizes bulky adducts that distort the DNA helix. Whether the propyl group at the C5 position of cytosine introduces sufficient helical distortion to be a substrate for NER is not documented.

Another possibility is the direct reversal of the alkylation by enzymes such as the AlkB family of dioxygenases, which repair certain N-alkylated bases. However, these enzymes are not known to act on C-C bonds, making their involvement in the repair of a C5-propyl group unlikely.

Should a DNA glycosylase recognize and excise this compound, it would initiate the base excision repair (BER) pathway. This process involves the following steps:

Excision of the modified base: A DNA glycosylase cleaves the N-glycosidic bond between the base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site.

Incision of the DNA backbone: An AP endonuclease cleaves the phosphodiester backbone at the AP site.

DNA synthesis: A DNA polymerase fills the gap with the correct nucleotide.

Ligation: DNA ligase seals the nick in the DNA backbone.

The initiation of this pathway is entirely dependent on the initial recognition and excision of the modified base by a specific DNA glycosylase. Without this first step, the lesion would persist in the DNA.

Cellular Transport Mechanisms

For this compound to exert any biological effect, it must first cross the cell membrane to enter the cytoplasm. As a nucleoside analog, its transport is likely mediated by specialized membrane proteins known as nucleoside transporters.

Investigation of Nucleoside Transporter-Mediated Uptake

The transport of nucleosides and their analogs across cellular membranes is primarily facilitated by two families of nucleoside transporters (NTs): the concentrative nucleoside transporters (CNTs) and the equilibrative nucleoside transporters (ENTs).

Concentrative Nucleoside Transporters (CNTs): These are sodium-dependent transporters that move nucleosides against their concentration gradient. There are three main types: CNT1 (pyrimidine-preferring), CNT2 (purine-preferring), and CNT3 (broad specificity for both purines and pyrimidines).

Equilibrative Nucleoside Transporters (ENTs): These are sodium-independent transporters that facilitate the movement of nucleosides down their concentration gradient. The most well-characterized are ENT1 and ENT2, which have broad substrate specificity.

Specific studies on the transport of this compound by these transporters are not available in the current literature. However, research on other C5-modified 2'-deoxycytidine analogs can provide a basis for understanding its likely transport mechanisms. For many nucleoside analogs, cellular uptake is a critical factor in their therapeutic efficacy. For example, the uptake of cytosine arabinoside (Ara-C), a chemotherapeutic agent, is known to be mediated by nucleoside transporters, and inhibitors of these transporters can block its cytotoxic effects. It is plausible that this compound is also a substrate for one or more of these transporters, but experimental verification is required.

Interactive Data Table: Major Human Nucleoside Transporter Families

| Transporter Family | Driving Force | Primary Substrate Specificity |

| CNTs (SLC28) | Sodium Gradient | CNT1: Pyrimidines; CNT2: Purines; CNT3: Broad |

| ENTs (SLC29) | Concentration Gradient | ENT1 & ENT2: Broad (Purines and Pyrimidines) |

Efficiency of Intracellular Accumulation

The efficiency of intracellular accumulation of this compound would depend on the interplay between its transport into the cell and its subsequent metabolic processing. Once inside the cell, nucleoside analogs are typically phosphorylated by nucleoside kinases to their monophosphate, diphosphate, and triphosphate forms. This phosphorylation traps the molecule inside the cell and is often a prerequisite for its incorporation into DNA or other biological activities.

There is currently no published data detailing the intracellular accumulation of this compound. Studies with other modified nucleosides have shown that their intracellular concentrations can vary widely depending on the cell type, the expression levels of relevant transporters and kinases, and the activity of catabolic enzymes that might degrade the analog. For instance, the intracellular levels of modified nucleosides derived from RNA catabolism can differ significantly between the intracellular and extracellular environments. Without specific experimental data, the efficiency of this compound accumulation in cells remains unknown.

Biological Implications and Mechanistic Studies

Modulation of Cellular DNA Synthesis

As a nucleoside analog, 2'-Deoxy-5-propylcytidine is expected to be recognized by cellular salvage pathways, phosphorylated to its triphosphate form (this compound triphosphate), and subsequently serve as a substrate for DNA polymerases during replication. Its incorporation into newly synthesized DNA is the foundational event that precipitates its biological effects. The presence of the 5-propyl group, a modification in the major groove of the DNA, is not expected to interfere with Watson-Crick base pairing but can influence protein-DNA interactions. mdpi.com

Table 1: Illustrative Impact of Nucleoside Analogs on dNTP Pool Concentrations

This table presents data from studies on analogous compounds to illustrate the principle of dNTP pool disruption. The effects of this compound are hypothesized.

| Compound | Cell Line | dCTP Pool Change | dTTP Pool Change | dGTP Pool Change | Primary Mechanism | Reference |

| 5-Fluoro-2'-deoxyuridine | Rat Embryos | Greatly Increased | Lowered to ~20% | Reduced to near zero | Thymidylate Synthetase Inhibition | researchgate.net |

| 5-nitro-2'-deoxyuridine | L1210 | Not Specified | Not Specified | Not Specified | Thymidylate Synthetase Inhibition | nih.gov |

| This compound (Hypothesized) | Mammalian Cells | Potential Increase/Decrease | Potential Increase/Decrease | Potential Increase/Decrease | Competition for kinases; Allosteric effects | N/A |

The primary role of high-fidelity DNA polymerases is to accurately replicate the genome, which involves selecting the correct dNTP and possessing a 3'→5' exonuclease (proofreading) activity to remove misincorporated bases. nih.govneb.com The incorporation of a modified nucleotide such as this compound can interfere with this process. The bulky 5-propyl group, while not disrupting base pairing directly, could alter the DNA structure in the major groove, potentially affecting the polymerase's ability to proceed (processivity) or its proofreading efficiency. researchgate.net

Studies on 5-substituted dCTP analogs have shown that the nature of the C5-substituent influences both the efficiency of incorporation by DNA polymerases and the resistance of the incorporated nucleotide to exonuclease cleavage. researchgate.net For example, alkyl groups at the C-5 position can enhance resistance to exonuclease III, suggesting that once incorporated, such analogs may be more difficult to remove than natural nucleotides, potentially leading to the fixation of errors. researchgate.net This interference can reduce replication fidelity and introduce mutations.

Table 2: Potential Interference of this compound with DNA Polymerase Function

| Polymerase Function | Standard Substrate (dCTP) | Interaction with this compound (Hypothesized) | Potential Consequence |

| Substrate Selection | High affinity for the polymerase active site. | Recognized and incorporated into the nascent DNA strand. | Competition with natural dCTP. |

| Processivity | Allows for continuous and rapid DNA synthesis. | The 5-propyl group may cause minor steric hindrance, potentially slowing the polymerase. | Decreased replication fork speed. |

| Proofreading (3'→5' Exonuclease Activity) | Mismatched bases are efficiently excised. | The modified base may be a suboptimal substrate for the exonuclease domain. researchgate.net | Reduced replication fidelity; increased mutation rate. |

Effects on Cell Cycle Progression

The cell cycle is a series of regulated phases (G1, S, G2, M) that control cell growth and division. libretexts.org The integrity of the genome is monitored by checkpoints, particularly at the G1/S and G2/M transitions, which can halt the cycle in response to DNA damage or replication problems. nih.govresearchgate.net The incorporation of nucleoside analogs into DNA is a potent trigger for checkpoint activation.

DNA damage or stalled replication forks lead to the activation of a complex signaling network known as the DNA Damage Response (DDR). mdpi.com This cascade involves sensor proteins that recognize the damage and activate transducer kinases like ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related). researchgate.netmdpi.com These kinases then phosphorylate a host of downstream effector proteins, including the checkpoint kinases Chk1 and Chk2, which orchestrate the cell cycle arrest. mdpi.com For instance, activation of the G2/M checkpoint prevents cells with damaged or incompletely replicated DNA from entering mitosis. nih.gov Studies with EdU show that its incorporation into DNA triggers the phosphorylation of ATM, histone H2AX, p53, and Chk2, leading to a robust cell cycle arrest, primarily in the G2 phase. nih.gov It is highly probable that the incorporation of this compound would initiate a similar cascade, activating checkpoints to allow time for DNA repair.

Table 3: Key Proteins in Cell Cycle Checkpoint Activation Following DNA Damage

| Protein Role | Key Proteins | Function |

| Sensors | MRN Complex (Mre11-Rad50-Nbs1), RPA | Recognize DNA double-strand breaks or single-stranded DNA at stalled forks. researchgate.netnih.gov |

| Transducers | ATM, ATR | Master kinases that phosphorylate and activate downstream targets upon damage detection. researchgate.net |

| Mediators | p53, MDC1, 53BP1 | Amplify and transduce the damage signal. |

| Effectors | Chk1, Chk2, p21 | Inhibit cyclin-dependent kinases (CDKs) to enforce cell cycle arrest at G1/S or G2/M checkpoints. nih.govcellsignal.com |

Replication stress is defined as the slowing or stalling of replication forks during DNA synthesis. biorxiv.orgplos.org This is a hallmark of the cellular response to many DNA-damaging agents and is a known consequence of incorporating certain nucleoside analogs. The thymidine (B127349) analog EdU is a well-characterized inducer of replication stress. nih.govmdpi.com When DNA polymerase encounters a template strand containing EdU, the replication process is protracted. nih.gov This stalling generates stretches of single-stranded DNA, which become coated with Replication Protein A (RPA), a key signal for activating the ATR-Chk1 signaling pathway. mdpi.com

Given that this compound is also a modified pyrimidine (B1678525) nucleoside, it is mechanistically plausible that it would induce replication stress in a manner analogous to EdU. The presence of the 5-propyl-cytosine base in the template strand could act as an obstacle, slowing the progression of the replication fork and triggering the same stress response pathways. This would lead to the stabilization of stalled forks and cell cycle arrest to prevent the collapse of these forks into lethal double-strand breaks. plos.org

Table 4: Comparison of Known Effects of EdU and Hypothesized Effects of this compound

| Cellular Event | Known Effect of EdU | Hypothesized Effect of this compound |

| DNA Incorporation | Incorporated in place of thymidine during S-phase. mdpi.com | Incorporated in place of deoxycytidine during S-phase. |

| Replication Fork | Slows or stalls replication fork progression. nih.gov | Likely slows or stalls replication fork progression. |

| Stress Signaling | Activates ATR-Chk1 pathway; induces phosphorylation of H2AX (γH2AX). nih.gov | Likely activates ATR-Chk1 pathway and induces γH2AX. |

| Cell Cycle | Causes cell cycle arrest, predominantly in the G2 phase. nih.gov | Likely causes cell cycle arrest. |

| Genotoxicity | Induces DNA damage and sister chromatid exchanges at higher concentrations. mdpi.com | Potential for genotoxicity if repair mechanisms are overwhelmed. |

Interactions with Viral Replication Cycles

Nucleoside analogues are a cornerstone of antiviral therapy, primarily through their ability to interfere with viral nucleic acid synthesis.

The antiviral activity of many nucleoside analogues stems from their ability to be phosphorylated by viral or cellular kinases and subsequently incorporated into the growing viral DNA or RNA chain by viral polymerases. acs.orgnih.gov This incorporation can lead to chain termination or introduce mutations that are detrimental to the virus.

Studies on the related compound, 5-propyl-2'-deoxyuridine (B1209753) (PrUdR), have shown it to be a specific inhibitor of herpes simplex virus (HSV). nih.govresearchgate.net The antiviral activity of PrUdR is dependent on the virus-induced thymidine kinase for its initial phosphorylation. nih.gov Once converted to its triphosphate form, it can interfere with viral DNA synthesis, potentially at the DNA polymerization step. nih.gov Similarly, research on other 5-substituted deoxycytidine analogues has demonstrated their potential to be phosphorylated and act as inhibitors of viral polymerases. nih.govnih.govasm.org It is therefore highly probable that this compound, upon intracellular phosphorylation, could act as a substrate for viral DNA or RNA polymerases, thereby disrupting viral replication.

The efficacy of novel nucleoside analogues is often evaluated by comparing their activity to established antiviral drugs. For instance, the anti-HSV-1 activity of E-5-propenyl-2'-deoxyuridine was found to be more potent than that of 5-propyl-dUrd. acs.org In another study, 5-(2-chloroethyl)-2'-deoxycytidine (B12907806) (CEDC) was evaluated alongside reference compounds like 5-ethyl-2'-deoxyuridine and acyclovir (B1169) for its activity against HSV-1 and HSV-2. bibliotekanauki.pl

These comparative analyses are crucial for understanding the structure-activity relationships of these compounds. The antiviral potency of 5-alkyl pyrimidine nucleosides often varies with the length and nature of the alkyl substituent. A comparative study of this compound against known antivirals would be necessary to determine its relative potency and potential as a therapeutic agent.

Future Research Directions and Applications in Chemical Biology

Development as Probes for Dynamic Nucleic Acid Processes

The study of nucleic acid dynamics within a cellular context is fundamental to understanding complex biological processes. Modified nucleosides that can act as probes are invaluable tools in this endeavor. The 5-propyl group of 2'-Deoxy-5-propylcytidine offers a chemical handle that can be further functionalized, paving the way for its development as a versatile probe for monitoring DNA and RNA metabolism, structure, and function.

The advent of click chemistry has revolutionized the ability to label and visualize biomolecules in living systems. nih.gov A prominent example is the use of 5-ethynyl-2'-deoxyuridine (EdU) to label newly synthesized DNA. biosynth.com This thymidine (B127349) analog is incorporated into DNA during replication and its terminal alkyne group can be specifically and efficiently derivatized with a fluorescent azide via a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction. biosynth.com

Inspired by this approach, this compound can be envisioned as a precursor for developing novel probes for DNA and RNA labeling. The propyl group, while not reactive in its native state, can be chemically modified to incorporate a reactive handle suitable for click chemistry, such as an alkyne or an azide. For instance, a terminal alkyne could be introduced at the end of the propyl chain, creating an analog that, once incorporated into nucleic acids, could be detected with high sensitivity and specificity.

Table 1: Comparison of Nucleoside Analogs for Click Chemistry-Based Labeling

The development of such 5-propylcytidine-derived probes would offer researchers an alternative to existing methods, potentially with different incorporation efficiencies by cellular polymerases or different toxicities. This would expand the toolkit for studying nucleic acid dynamics in various biological contexts.

Fluorescent nucleoside analogs are powerful tools for studying the structure, dynamics, and interactions of nucleic acids. Modifications at the C5 position of pyrimidines can significantly influence the photophysical properties of the nucleoside. While the propyl group itself is not fluorescent, it serves as a point of attachment for various fluorophores.

By chemically conjugating a fluorescent dye to the 5-propyl group of this compound, it is possible to create a fluorescent analog that can be incorporated into DNA or RNA. The fluorescence of such a probe could be sensitive to its local environment, providing information about changes in nucleic acid conformation, protein binding, or enzymatic activity. For example, the fluorescence intensity or emission wavelength might change upon incorporation into a double helix or interaction with a DNA-binding protein.

Table 2: Potential Fluorophore Conjugates for 5-Propylcytidine-Based Probes

The synthesis and characterization of such fluorescent derivatives of this compound would provide new avenues for real-time imaging of cellular processes involving nucleic acids.

Integration into Oligonucleotide-Based Therapeutics Research

Oligonucleotide-based therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), represent a promising class of drugs that can modulate gene expression with high specificity. Chemical modifications to the nucleoside building blocks are crucial for improving their therapeutic properties, including target affinity, nuclease resistance, and cellular uptake. The incorporation of this compound into these therapeutic oligonucleotides is a promising area of research.

Modifications at the C5 position of pyrimidines are well-known to influence the properties of oligonucleotides. The introduction of a 5-propyl group on deoxycytidine residues within an ASO or siRNA sequence could offer several advantages. The hydrophobic and space-filling nature of the propyl group can enhance the binding affinity of the oligonucleotide to its target RNA sequence through favorable van der Waals interactions and by displacing water molecules from the duplex.

In the context of siRNA, modifications are often introduced to enhance stability and reduce off-target effects. Incorporating this compound into the sense or antisense strand of an siRNA duplex could improve its resistance to degradation by cellular nucleases. Furthermore, the effect of this modification on the interaction of the siRNA with the RNA-induced silencing complex (RISC) would be a critical area of investigation.

A key challenge in the development of oligonucleotide therapeutics is their susceptibility to degradation by cellular nucleases. synoligo.com Chemical modifications are essential to protect the oligonucleotides and prolong their therapeutic effect. The 5-propyl group is expected to provide steric hindrance that can protect the phosphodiester backbone from nuclease cleavage.

Studies on other 5-alkyl pyrimidine (B1678525) analogs have shown that such modifications can increase the thermal stability (Tm) of oligonucleotide duplexes, which is indicative of enhanced binding affinity. researchgate.net The increased hydrophobicity of the 5-propyl group can also contribute to improved cellular uptake.

Table 3: Predicted Effects of 5-Propylcytidine Incorporation on Oligonucleotide Properties

Systematic studies involving the synthesis of ASOs and siRNAs containing this compound at various positions and the evaluation of their biophysical and biological properties will be crucial to validate these predicted benefits.

Rational Design of Next-Generation Nucleoside Analogues

The structural and chemical properties of this compound make it an attractive starting point for the rational design of new and improved nucleoside analogs for therapeutic and diagnostic applications. proqr.com By understanding the structure-activity relationships of 5-alkylcytidine derivatives, researchers can design novel compounds with optimized properties.

For example, the propyl group can be further functionalized with other chemical moieties to fine-tune the analog's properties. The introduction of fluorine atoms onto the propyl chain could enhance binding affinity through favorable electrostatic interactions. Alternatively, attaching charged groups could modulate water solubility and biodistribution.

Structure-based design approaches, aided by computational modeling, can be employed to predict how different modifications at the 5-position of deoxycytidine will affect its interaction with target enzymes or nucleic acid structures. proqr.com This approach can accelerate the discovery of new nucleoside analogs with enhanced efficacy and reduced toxicity for a wide range of applications in chemical biology and medicine.

Compound List

Structure-Activity Relationship Studies for 5-Alkylcytidine Derivatives

A crucial area of future research involves comprehensive Structure-Activity Relationship (SAR) studies on a series of 5-alkylcytidine derivatives to optimize their biological activity. By systematically modifying the alkyl group at the 5-position of the pyrimidine ring, researchers can elucidate the precise structural requirements for potent and selective therapeutic effects, whether antiviral or anticancer.

The primary focus of these SAR studies would be to investigate how the length, branching, and introduction of functional groups on the alkyl chain influence the compound's interaction with target enzymes, such as viral DNA polymerases or cellular deoxycytidine kinase. For instance, varying the chain length from a methyl to a hexyl group could significantly impact the steric and hydrophobic interactions within the enzyme's active site.

Key parameters to be evaluated in these SAR studies would include:

Enzyme Inhibition: Determining the concentration of the analog required to inhibit the target enzyme by 50% (IC₅₀).

Cellular Potency: Measuring the effective concentration required to inhibit viral replication or cancer cell proliferation by 50% (EC₅₀).

Selectivity: Assessing the compound's cytotoxicity against healthy host cells to determine a therapeutic index.

The findings from such studies are critical for designing next-generation analogs with improved efficacy and reduced off-target effects.

Table 1: Hypothetical Structure-Activity Relationship for 5-Alkyl-2'-deoxycytidine Derivatives

| Compound | Alkyl Group (R) at C5 | Antiviral Activity (EC₅₀, µM) | Anticancer Activity (IC₅₀, µM) | Cytotoxicity (CC₅₀, µM) |

|---|---|---|---|---|

| 1 | -CH₃ (Methyl) | 15.2 | 25.8 | >200 |

| 2 | -CH₂CH₃ (Ethyl) | 8.5 | 18.4 | >200 |

| 3 | -CH₂CH₂CH₃ (Propyl) | 2.1 | 5.6 | 150 |

| 4 | -CH(CH₃)₂ (Isopropyl) | 4.3 | 9.1 | 180 |

| 5 | -CH₂CH₂CH₂CH₃ (Butyl) | 5.8 | 12.7 | 120 |

Development of Prodrug Strategies for Enhanced Cellular Delivery

A significant hurdle for the therapeutic application of nucleoside analogs like this compound is their inefficient cellular uptake and reliance on intracellular phosphorylation for activation. nih.govmdpi.com To overcome these limitations, the development of innovative prodrug strategies is a key future direction. Prodrugs are inactive precursors that are chemically modified to enhance properties like membrane permeability and are subsequently converted into the active drug within the cell. nih.gov

Several promising prodrug approaches could be applied:

ProTide Technology: This approach masks the monophosphate of the nucleoside analog with an aromatic group and an amino acid ester. nih.gov This neutralizes the negative charge of the phosphate (B84403), facilitating passive diffusion across the cell membrane. Once inside, cellular enzymes cleave the masking groups to release the active nucleoside monophosphate, bypassing the often rate-limiting initial phosphorylation step. nih.gov

Ester Prodrugs: Attaching lipophilic groups, such as long-chain fatty acids or pivaloyloxymethyl (POM) moieties, to the 5'-hydroxyl group of the deoxyribose sugar can significantly increase the compound's lipophilicity and cellular penetration. acs.org

Amino Acid Conjugates: Linking an amino acid, like valine, to the nucleoside analog can enable its transport into cells via specific amino acid transporters, a strategy successfully employed for drugs like valacyclovir. sci-hub.ru

These strategies aim to increase the intracellular concentration of the activated form of this compound, thereby enhancing its therapeutic efficacy.

Advanced Methodologies for Studying In Situ Molecular Interactions

Understanding precisely how this compound interacts with its molecular targets within the complex cellular environment is crucial for elucidating its mechanism of action. Future research will increasingly rely on advanced biophysical techniques that allow for the study of these interactions in situ and at high resolution.

Single-Molecule Fluorescence Spectroscopy

Single-molecule fluorescence spectroscopy offers a powerful tool to observe individual molecular events in real-time, providing insights that are often obscured by ensemble-averaging methods. nih.govoup.com By fluorescently labeling either the DNA containing this compound or the interacting proteins (e.g., DNA polymerase), researchers can directly visualize the dynamics of their interaction.

Applications of this technique include:

Monitoring Incorporation: Observing the kinetics of incorporation of fluorescently tagged this compound triphosphate into a growing DNA strand by a single DNA polymerase molecule.

Detecting Conformational Changes: Using techniques like single-molecule Förster Resonance Energy Transfer (smFRET) to measure the conformational changes in a polymerase or other DNA-binding protein upon encountering the modified nucleoside in the DNA template. nih.gov

Quantifying Binding Dynamics: Directly measuring the on- and off-rates of proteins binding to DNA sequences containing the analog, revealing how the modification affects protein recognition and stability. springernature.com

These studies can provide a detailed mechanistic understanding of how the presence of this compound within a DNA strand affects critical processes like DNA replication and repair.

Cryo-Electron Microscopy for Complex Structure Elucidation

Cryo-electron microscopy (cryo-EM) has revolutionized structural biology by enabling the determination of high-resolution structures of large and dynamic macromolecular complexes in their near-native state. This technique will be invaluable for understanding the structural basis of this compound's effects.

Future cryo-EM studies could focus on:

DNA Polymerase-DNA Complexes: Capturing high-resolution snapshots of a viral or cellular DNA polymerase stalled at the point of incorporating this compound into the template strand. nih.govelifesciences.org This would reveal the specific atomic interactions that lead to chain termination or altered polymerase function.

Replisome Assembly: Visualizing the entire replication machinery (the replisome) assembled on a DNA template containing the analog. researchgate.netucsd.edu This could show how the modification affects the positioning and function of other critical proteins like the sliding clamp and helicase. elifesciences.org

DNA-Enzyme Interactions: Elucidating the structure of enzymes like DNA methyltransferases bound to DNA containing this compound to understand how the 5-propyl group influences epigenetic modifications.

These structural insights are critical for rational drug design and for understanding the molecular mechanisms of drug resistance.

Synergistic Effects in Combination with Other Biochemical Modulators

The efficacy of many therapeutic agents, including nucleoside analogs, can be significantly enhanced when used in combination with other drugs. researchgate.net Investigating the synergistic potential of this compound with other biochemical modulators is a promising avenue for future therapeutic development. The goal of combination therapy is to achieve a greater therapeutic effect at lower doses, potentially reducing toxicity and overcoming drug resistance. nih.gov

Potential synergistic combinations to explore include:

Inhibitors of Nucleotide Synthesis: Combining this compound with drugs that inhibit the de novo synthesis of natural pyrimidines (e.g., inhibitors of CTP synthase or ribonucleotide reductase). This strategy would deplete the pool of the natural competitor, deoxycytidine triphosphate (dCTP), thereby increasing the likelihood of the analog being incorporated into DNA. nih.gov

Standard Chemotherapeutic Agents: In an oncology context, combining the analog with other DNA-damaging agents (e.g., platinum-based drugs) or antimetabolites (e.g., 5-Fluorouracil) could lead to enhanced cancer cell killing through complementary mechanisms of action. researchgate.netmdpi.com

Radiotherapy: Nucleoside analogs can act as radiosensitizers, making cancer cells more susceptible to the DNA-damaging effects of ionizing radiation. nih.gov Future studies could evaluate whether pre-treatment with this compound enhances the efficacy of radiation therapy.

Table 2: Potential Synergistic Combinations with this compound

| Combination Agent | Class | Proposed Mechanism of Synergy | Potential Application |

|---|---|---|---|

| Ribavirin | Nucleoside Synthesis Inhibitor | Depletes intracellular GTP pools, indirectly affecting dCTP levels and enhancing analog incorporation. nih.gov | Antiviral Therapy |

| Gemcitabine (B846) | Nucleoside Analog | Inhibition of DNA synthesis and ribonucleotide reductase, leading to enhanced cytotoxicity. | Anticancer Therapy |

| Cisplatin | DNA Alkylating Agent | Inhibition of DNA repair mechanisms by the nucleoside analog, increasing the lethality of cisplatin-induced DNA adducts. | Anticancer Therapy |

| Ionizing Radiation | Radiotherapy | Incorporation of the analog into DNA makes the strand more susceptible to radiation-induced breaks. nih.gov | Anticancer Therapy |

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Fluorouracil |

| Cisplatin |

| Gemcitabine |

| Ribavirin |

Q & A

Q. What are the standard methods for synthesizing and characterizing 2'-Deoxy-5-propylcytidine in academic research?

Synthesis typically involves nucleoside modification via alkylation or enzymatic catalysis. Characterization requires analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment (≥95% is standard) and 1H-NMR spectroscopy to confirm structural integrity . Mass spectrometry (e.g., ESI-MS) is critical for verifying molecular weight (e.g., C₁₁H₁₇N₃O₄) and detecting impurities. Researchers should cross-reference spectral data with established databases (e.g., mzCloud) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

Safety data sheets (SDS) for analogous compounds (e.g., 2'-Deoxycytidine derivatives) recommend using personal protective equipment (PPE) , including nitrile gloves and lab coats. Avoid inhalation and skin contact; work in a fume hood for volatile steps. In case of exposure, flush eyes/skin with water and consult medical guidance . Waste disposal must comply with institutional guidelines for organic solvents and nucleotide analogs.

Advanced Research Questions

Q. How can researchers design enzymatic assays to study this compound as a substrate or inhibitor?

Experimental design should include enzyme kinetics (e.g., Michaelis-Menten parameters) using spectrophotometric or radiometric assays. Controls must account for endogenous nucleotide interference. For example, compare activity with natural substrates (e.g., dCTP) and assess competitive inhibition via Lineweaver-Burk plots. Buffer conditions (pH, Mg²⁺ concentration) must mimic physiological environments .

Q. What strategies resolve contradictions in experimental data involving this compound’s biochemical activity?

Contradictions may arise from batch variability or assay interference. Validate purity via HPLC-MS and replicate experiments across independent labs. Use orthogonal methods (e.g., isothermal titration calorimetry vs. fluorescence polarization) to confirm binding affinities. Statistical tools like Bland-Altman plots can identify systematic biases .

Q. How does the propyl modification at the 5-position impact 2'-Deoxycytidine’s interaction with DNA polymerases or repair enzymes?

The propyl group introduces steric hindrance, potentially altering substrate recognition. Conduct molecular docking simulations to predict binding modes and compare with crystallographic data of wild-type enzymes. Experimentally, measure incorporation rates into DNA strands using primer extension assays and assess error rates via sequencing .

Q. What methodologies ensure reliable quantification of this compound in complex biological matrices?

Use isotope dilution mass spectrometry (ID-MS) with a stable isotope-labeled internal standard (e.g., ¹³C/¹⁵N analogs). Validate extraction efficiency from plasma or tissue homogenates using spike-recovery experiments. Limit of detection (LOD) and quantification (LOQ) should be established via calibration curves spanning physiological ranges .

Methodological Considerations

Q. How can researchers optimize reaction conditions for incorporating this compound into oligonucleotides?

Screen phosphoramidite chemistry conditions (e.g., coupling time, activator concentration) on solid-phase synthesizers. Post-synthesis, purify oligonucleotides via reversed-phase chromatography and verify incorporation efficiency by MALDI-TOF MS .

Q. What in vitro models are suitable for studying the metabolic stability of this compound?

Use hepatocyte suspensions or microsomal incubations to assess cytochrome P450-mediated degradation. Quantify parent compound and metabolites via LC-MS/MS. Compare half-life (t₁/₂) with unmodified deoxycytidine to evaluate metabolic resistance .

Data Validation and Reporting

Q. How should researchers address batch-to-batch variability in this compound samples?

Implement quality control (QC) protocols including NMR, HPLC, and enzymatic activity assays for each batch. Document lot-specific data in supplementary materials. For critical studies, use a single validated batch .